Sulfuric acid; tetradonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfuric acid (H2SO4) is a mineral acid composed of sulfur, oxygen, and hydrogen. It appears as a colorless, odorless, and viscous liquid that readily mixes with water. Due to its strong affinity for water vapor, pure sulfuric acid does not occur naturally and absorbs moisture from the air .

Preparation Methods

a. Synthetic Routes

Sulfuric acid can be synthesized through several methods:

Contact Process: The industrial method involves oxidizing sulfur dioxide (SO) to sulfur trioxide (SO) using a vanadium(V) oxide catalyst. The SO is then hydrated to form sulfuric acid.

Laboratory Synthesis: In the lab, sulfuric acid can be prepared by dissolving sulfur trioxide in water.

b. Industrial Production

Large-scale production occurs via the contact process. Sulfur dioxide is obtained from burning sulfur or sulfide ores. The overall reaction is:

2SO2+O2→2SO3

Chemical Reactions Analysis

Sulfuric acid participates in various reactions:

Oxidation: It oxidizes metals, producing metal sulfates (e.g., copper sulfate).

Dehydration: Sulfuric acid removes water from organic compounds, such as sugar (forming carbon) or ethanol (forming ethene).

Esterification: It reacts with alcohols to form esters.

Hydrolysis: Sulfuric acid hydrolyzes salts like sodium chloride to produce hydrochloric acid.

Scientific Research Applications

Sulfuric acid finds applications in:

Chemistry: Used as a strong acid in various reactions and as a dehydrating agent.

Biology: Used in laboratory procedures and cell fixation.

Medicine: Diluted sulfuric acid is used in medicine (e.g., as an antiseptic).

Industry: Used in battery manufacturing, fertilizers, and petroleum refining.

Mechanism of Action

Sulfuric acid’s effects stem from its strong acidity. It donates protons (H+) in reactions, altering pH and catalyzing processes. Its targets include proteins, nucleic acids, and carbohydrates.

Comparison with Similar Compounds

Sulfuric acid stands out due to its high acidity and versatility. Similar compounds include selenic acid, hydrochloric acid, nitric acid, and perchloric acid .

Properties

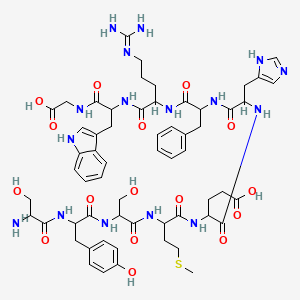

Molecular Formula |

C17H40NO4S+ |

|---|---|

Molecular Weight |

354.6 g/mol |

IUPAC Name |

sulfuric acid;trimethyl(tetradecyl)azanium |

InChI |

InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1; |

InChI Key |

LRWSTBIEJXJNJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)